![molecular formula C19H16N4 B14468924 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 67985-58-4](/img/structure/B14468924.png)
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . Another approach involves the use of nitrilimines generated in situ from hydrazonoyl halides, which undergo cycloaddition with suitable dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This might include continuous flow synthesis or the use of automated synthesizers to ensure consistent production .
化学反应分析
Types of Reactions
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
作用机制
The mechanism of action of 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular docking studies have shown that it fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
相似化合物的比较
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]quinolines: Known for their antimicrobial and antitumor properties.
Uniqueness
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity to CDKs and other molecular targets. This makes it a valuable scaffold for drug development .
属性
CAS 编号 |
67985-58-4 |
|---|---|
分子式 |
C19H16N4 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-4,6-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H16N4/c1-13-16-17(14-9-5-3-6-10-14)20-18(15-11-7-4-8-12-15)21-19(16)23(2)22-13/h3-12H,1-2H3 |
InChI 键 |
MVFUPDFOUOTEGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=NC(=NC(=C12)C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


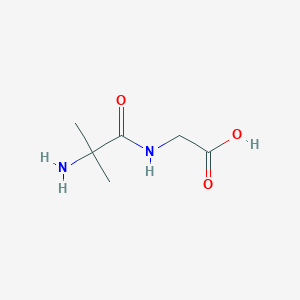

![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
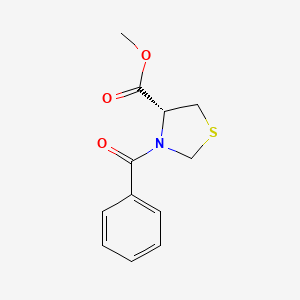
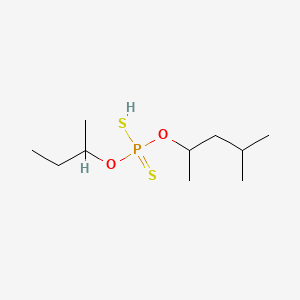
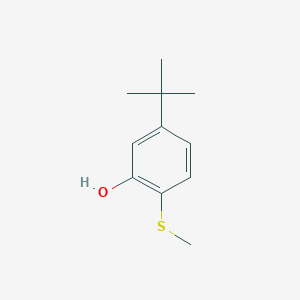
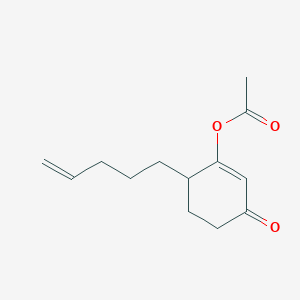
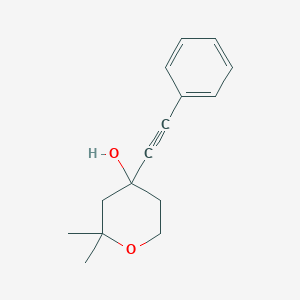
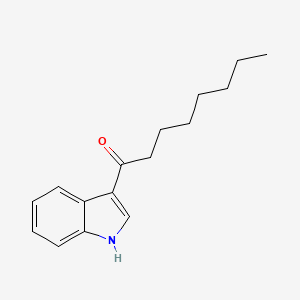
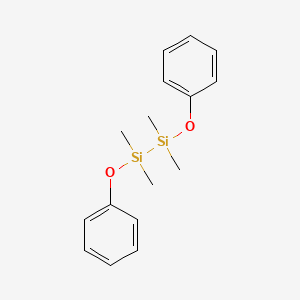


![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)

